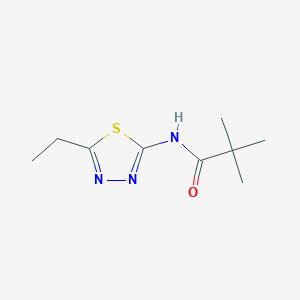

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide, involves various strategies. For example, derivatives of 1,3,4-thiadiazole have been synthesized through reactions involving ethyl chlorocarbamate under liquid-liquid phase transfer catalysis, demonstrating mild conditions and high yield (Chai Lan-qin & Wang Xi-cun, 2004). Another approach involves the Hantszch reaction, which has been used to prepare compounds with a thiadiazole moiety, showcasing the versatility in synthesis methods (Li Juan, 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied. For instance, the crystal structure analysis of certain thiadiazole derivatives reveals the orientation of the amino group and the significance of intra- and intermolecular interactions (A. El-Emam et al., 2020). Another study focusing on the tautomerism in the crystal structure of a similar thiadiazole compound has provided insights into its molecular configuration (Xiaozhou Li et al., 2014).

Chemical Reactions and Properties

Thiadiazole compounds undergo various chemical reactions, showcasing their reactivity and functional versatility. For example, the hydrolytic activation and decomposition pathways of certain thiadiazole derivatives have been explored, demonstrating their potential for chemical transformations (N. Okajima et al., 1991).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility and crystalline structure, are crucial for their application in various fields. Studies have focused on characterizing these properties through experimental techniques and theoretical calculations (T. Toledo et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide and related compounds, including reactivity, stability, and interaction with other molecules, have been the subject of research. Molecular docking studies, for instance, have been conducted to assess the potential biological activity of thiadiazole derivatives (V. V. Pavlova et al., 2022).

Applications De Recherche Scientifique

Biological Significance of 1,3,4-Thiadiazolines

1,3,4-Thiadiazolines and related heterocyclic compounds have been a focus of recent research due to their wide variety of synthetic methods and significant pharmaceutical significance. These compounds are derived from thiosemicarbazone cyclization reactions and have shown activity against different fungal and bacterial strains. The interest in these compounds stems from their potential pharmaceutical applications, including their antimicrobial and antibacterial properties (Yusuf & Jain, 2014).

Thiadiazole Derivatives and Their Applications

Thiadiazole derivatives have been extensively studied for their therapeutic potential, showcasing a broad spectrum of pharmacological activities. This includes antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs with lesser side effects. The review of recent therapeutic patent literature highlights the development of different thiazole derivatives, suggesting a potential area of application for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide in similar therapeutic contexts (Leoni et al., 2014).

Review of 2, 5-Disubstituted-1, 3, 4-Thiadiazole Derivatives

The review of 2,5-disubstituted-1,3,4-thiadiazole derivatives emphasizes their significance in the pharmacological landscape, highlighting their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in these compounds contributes to their extensive pharmacological activities, presenting a framework within which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide might be investigated for similar biological applications (Mishra et al., 2015).

Orientations Futures

The future directions for the study of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide” and related compounds could involve further investigation into their synthesis, chemical reactions, mechanisms of action, and biological activities. This could lead to the development of new drugs and therapies .

Propriétés

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-5-6-11-12-8(14-6)10-7(13)9(2,3)4/h5H2,1-4H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMGKKRKPUPJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)